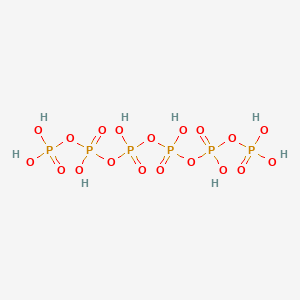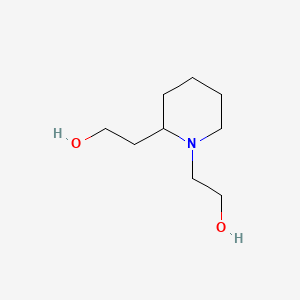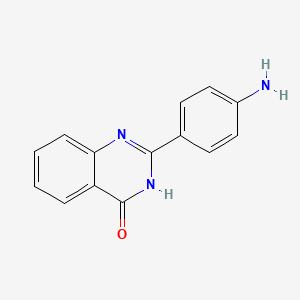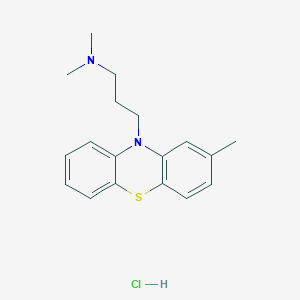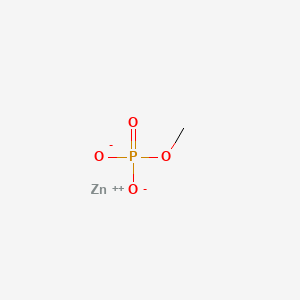
Zinc methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc methyl phosphate is an organophosphorus compound that contains zinc, methyl groups, and phosphate groups. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ability to form stable complexes and its reactivity with other chemical species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc methyl phosphate can be synthesized through various methods, including the reaction of zinc salts with methyl phosphate under controlled conditions. One common method involves the reaction of zinc oxide with methyl phosphoric acid, resulting in the formation of this compound and water. The reaction is typically carried out under hydrothermal conditions to ensure complete conversion and high yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reaction time. The process often involves the use of catalysts to enhance the reaction rate and improve the overall efficiency. The final product is then purified through filtration and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc phosphate and other oxidation products.
Reduction: this compound can be reduced under specific conditions to yield zinc and methyl phosphate.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Zinc phosphate and other oxidation by-products.
Reduction: Zinc metal and methyl phosphate.
Substitution: Various substituted organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Zinc methyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: this compound is explored for its antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and as a component in specialty coatings.
Wirkmechanismus
The mechanism of action of zinc methyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, this compound acts as a flame retardant by promoting the formation of a protective char layer on the material’s surface, thereby preventing the spread of flames.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc phosphate: A widely used compound in corrosion protection and dental cements.
Zinc phosphite: Known for its applications in agriculture as a fungicide.
Zinc borate: Used as a flame retardant and smoke suppressant in polymers.
Uniqueness of Zinc Methyl Phosphate
This compound stands out due to its unique combination of zinc, methyl, and phosphate groups, which confer distinct chemical reactivity and stability. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound with diverse applications in multiple fields.
Eigenschaften
CAS-Nummer |
81907-32-6 |
|---|---|
Molekularformel |
CH3O4PZn |
Molekulargewicht |
175.4 g/mol |
IUPAC-Name |
zinc;methyl phosphate |
InChI |
InChI=1S/CH5O4P.Zn/c1-5-6(2,3)4;/h1H3,(H2,2,3,4);/q;+2/p-2 |
InChI-Schlüssel |
MXJLYXUTVHHODQ-UHFFFAOYSA-L |
Kanonische SMILES |
COP(=O)([O-])[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



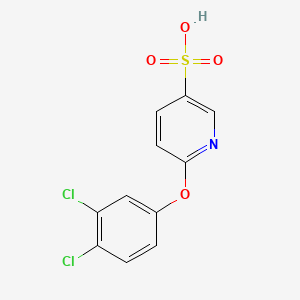
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)

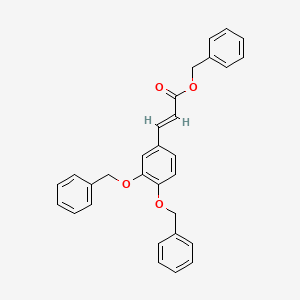
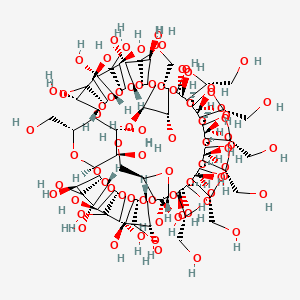
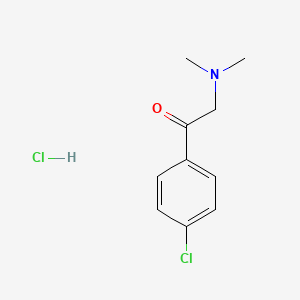
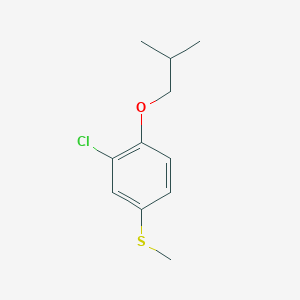
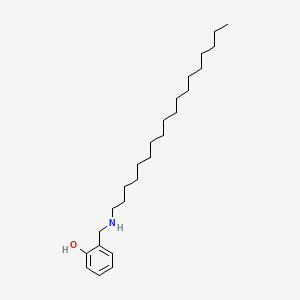
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
